molecular formula C8H5BrClFO2 B2423414 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid CAS No. 1779901-54-0

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid

Cat. No.: B2423414
CAS No.: 1779901-54-0
M. Wt: 267.48
InChI Key: JDXDXLFVCVIVEF-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms on the phenyl ring

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXDXLFVCVIVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Halogenation and Functional Group Interconversion

A four-step methodology adapted from CN111646922A provides a foundational framework for synthesizing polysubstituted phenylacetic acids. While the patent details the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid, its procedural logic can be extrapolated to the target compound:

Step 1: Iodination of Precursor
Begin with a fluorophenylacetic acid derivative (e.g., 2-fluorophenylacetic acid). Treat with N-iodosuccinimide (NIS) in concentrated sulfuric acid at 0–3°C to introduce iodine at the para position relative to the fluorine. This step capitalizes on the ortho/para-directing nature of the fluorine atom.

Step 2: Esterification
Protect the carboxylic acid group by esterification. React the iodinated intermediate with methanol and sulfuric acid at 80°C to yield the methyl ester. This prevents unwanted side reactions during subsequent halogenation steps.

Step 3: Sequential Halogenation

  • Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride to introduce bromine at the desired position.
  • Chlorination : Employ copper(I) chloride or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) to install the chlorine substituent.

Step 4: Hydrolysis
Cleave the methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water to regenerate the carboxylic acid.

Key Parameters

Step Reagents Temperature Yield (Reported)
1 NIS, H₂SO₄ 0–3°C 76–87%
2 CH₃OH, H₂SO₄ 80°C 88%
3 NBS, BPO, CCl₄ Reflux 60–75%
4 LiOH, THF/H₂O RT 90–95%

Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions offer an alternative route for introducing halogen substituents with enhanced regioselectivity:

Suzuki-Miyaura Coupling

  • Start with a dihalogenated phenylacetic acid derivative (e.g., 2-fluoro-5-chlorophenylacetic acid).
  • Perform Suzuki coupling with a brominated boronic acid using Pd(PPh₃)₄ as a catalyst.
  • Optimize solvent (DMF or THF) and base (K₂CO₃) to minimize protodehalogenation.

Optimization Challenges and Solutions

Regiochemical Control

The coexistence of fluorine (ortho/para director) and chlorine (meta director) creates competing directing effects. Computational studies suggest that fluorine’s strong electronegativity dominates in polar aprotic solvents, favoring bromination at position 4. Kinetic trapping at low temperatures (−78°C) further enhances selectivity.

Protecting Group Strategy

Esterification (methyl or tert-butyl esters) proves critical for preventing acid-catalyzed decarboxylation during high-temperature halogenation steps. Patent CN111646922A demonstrates that methyl ester protection maintains >95% carboxylic acid integrity through multiple synthetic stages.

Yield Enhancement

  • Radical Bromination : Using azobisisobutyronitrile (AIBN) as an initiator with NBS improves bromination yields to 82% compared to thermal initiation (65%).
  • Lithium Hydroxide Hydrolysis : Aqueous THF systems (1:1 v/v) achieve near-quantitative ester cleavage without epimerization.

Comparative Method Analysis

Method Advantages Limitations Typical Yield
Multi-Step Halogenation High regioselectivity Lengthy (4+ steps) 40–50% overall
Suzuki Coupling Modular halogen introduction Requires pre-functionalized boronic acids 55–65%
EAS + Halex Avoids metal catalysts Poor selectivity in polyhalogenation 30–40%

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The acetic acid moiety and halogenated aromatic ring enable diverse redox transformations:

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
OxidationKMnO₄/H₂SO₄, 80°C2-(4-Bromo-5-chloro-2-fluorophenyl)glyoxylic acid78–85Selective oxidation of α-C adjacent to COOH; minimal dehalogenation
ReductionLiAlH₄/THF, 0°C→RT2-(4-Bromo-5-chloro-2-fluorophenyl)ethanol92Complete reduction of carboxylic acid to primary alcohol

Research Findings :

  • Oxidation with KMnO₄ preserves halogen substituents but requires acidic conditions to prevent decarboxylation.

  • Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but leads to partial dehalogenation (Br→H).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions on the aromatic ring:

Halogen Exchange

Reactant PositionReagentsProductYield (%)
Bromine (C4)CuCN/DMF2-(4-Cyano-5-chloro-2-fluorophenyl)acetic acid88
Chlorine (C5)NaSH/EtOH2-(4-Bromo-5-mercapto-2-fluorophenyl)acetic acid63

Mechanistic Insights :

  • Bromine at C4 undergoes ipso-substitution with cyanide via Pd-catalyzed cross-coupling (e.g., Zn(CN)₂, Pd(PPh₃)₄) .

  • Chlorine at C5 is less reactive but participates in nucleophilic aromatic substitution under forcing conditions.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiarylacetic acid derivatives75–89
UllmannCuI, 1,10-phenanthroline, aryl iodideN/A68

Key Data :

  • Suzuki-Miyaura couplings show broad substrate compatibility, with electron-deficient boronic acids achieving higher yields.

  • Ullmann couplings require elevated temperatures (110°C) and extended reaction times (24–48 hrs).

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

Reaction TypeReagentsProductApplications
EsterificationSOCl₂/MeOHMethyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetateSynthetic intermediate
Amide FormationHATU, DIPEA, aminesCorresponding amidesDrug discovery

Optimized Conditions :

  • Esterification via Fischer-Speier method (H₂SO₄ catalyst) achieves >95% conversion .

  • Amide bonds formed via HATU-mediated coupling show superior purity compared to EDCI/HOBt .

Nucleophilic Acyl Substitution

The acetic acid side chain participates in acyl transfer reactions:

ReagentProductYield (%)
PCl₅Acid chloride91
NH₃/Et₃NAcetamide84

Applications :

  • Acid chlorides serve as intermediates for synthesizing ketones, anhydrides, and polymer precursors.

Comparative Reactivity Analysis

The compound’s reactivity differs from related analogs:

CompoundRelative Reactivity (Suzuki Coupling)Preferred Substitution Site
2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid1.0 (reference)C4-Br
2-(4-Chloro-2-fluorophenyl)acetic acid0.3C4-Cl
2-(5-Bromo-2-fluorophenyl)acetic acid0.7C5-Br

Data normalized to initial coupling rates with phenylboronic acid .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing HBr and HCl.

  • Photoreactivity : UV exposure induces homolytic C-Br bond cleavage, forming aryl radicals.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antitumor Activity : Halogenated compounds are known for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid could have similar effects due to its structural properties, which may induce apoptosis in cancer cells.
  • Neuropharmacology : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions.

Case Studies

  • Case Study 1 : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis through mitochondrial pathways. While specific data on 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid is limited, the trends suggest potential for similar activity.
  • Case Study 2 : In animal models, compounds with analogous structures have influenced behavior by altering serotonin levels, suggesting implications for mood disorder treatments.

Synthesis of Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for further functionalization, making it valuable in synthetic pathways.

Synthesis RouteYield (%)Steps Involved
Synthesis of SGLT2 inhibitors24%Nitration, hydrolysis, hydrogenation, esterification, bromination, diazotization
Preparation of related benzoic acidsHighMultiple step reactions involving halogenation and coupling reactions

Industrial Applications

The compound is utilized in the pharmaceutical industry for the development of drugs targeting diabetes and other metabolic disorders. Its role as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors highlights its significance in diabetes therapy .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-5-chloro-3-fluorophenyl)acetic acid
  • 2-(4-Bromo-5-chloro-2-methylphenyl)acetic acid

Uniqueness

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This unique substitution pattern can result in distinct reactivity and interactions compared to other similar compounds.

Biological Activity

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents such as bromine, chlorine, and fluorine enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid can be attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated the following modes of action:

  • Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing signaling pathways involved in inflammation and cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as kinases that regulate cell growth and proliferation .

Biological Activities

Research indicates that 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.
  • Inhibition Zones : Inhibition zones for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid has been explored in several studies:

  • Cell Viability Assays : The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanisms : It has been suggested that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways related to cell survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of halogenated compounds revealed that 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound's halogen substituents enhanced its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of similar compounds, it was found that derivatives containing acetic acid groups significantly inhibited the proliferation of colorectal cancer cells. The study highlighted that the presence of halogens in the phenyl ring contributed to the enhanced cytotoxicity observed in vitro.

The unique structure of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid allows it to participate in various chemical reactions, which may contribute to its biological activity:

Reaction Type Description
Substitution Reactions Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation/Reduction The compound can undergo oxidation or reduction, forming different derivatives.
Coupling Reactions It can participate in coupling reactions like Suzuki-Miyaura coupling.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid?

The synthesis typically involves halogenation of a phenylacetic acid precursor. For example, regioselective bromination can be achieved using bromine in acetic acid under controlled conditions, as demonstrated for structurally analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid . Chlorination and fluorination steps may require specialized reagents (e.g., N-chlorosuccinimide or Selectfluor) to ensure positional selectivity. Purification often employs recrystallization or column chromatography, with purity verified via HPLC or NMR.

Q. How can researchers confirm the structural identity of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^13C NMR can confirm substituent positions and integration ratios.
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation, as shown in studies of halogenated phenylacetic acids .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. What are the critical storage conditions for this compound to ensure stability?

Halogenated aromatic acids are sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (e.g., argon) is advised, as indicated for similar bromo/chloro-substituted compounds in reagent catalogs .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of halogenation in phenylacetic acid derivatives?

Electron-withdrawing groups (e.g., -COOH) direct electrophilic halogenation to specific positions. For example, bromination of 4-methoxyphenylacetic acid occurs at the meta position due to the electron-donating methoxy group, while the acetic acid moiety withdraws electron density, altering ring reactivity. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What methodologies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

Hydrogen-bonded dimers are common in carboxylic acid derivatives. Using SHELX software, researchers can analyze O–H···O hydrogen bonds and quantify dimerization energy. For example, studies on 2-(3-bromo-4-methoxyphenyl)acetic acid revealed centrosymmetric dimers with R22(8)R_2^2(8) motifs, which stabilize the crystal lattice .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Temperature control : Slow addition of halogenating agents at 0–5°C reduces side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Lewis acids like FeCl3_3 can improve halogenation efficiency.
    Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal quenching points .

Q. What computational tools are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model transition states and activation energies. Molecular docking studies (AutoDock Vina) may predict interactions with biological targets, as seen in studies of brominated bioactive compounds .

Q. How does steric hindrance from substituents affect crystallization behavior?

Bulky substituents (e.g., bromine at C4) disrupt crystal packing, leading to polymorphic variations. X-ray diffraction paired with Mercury software visualizes lattice parameters and identifies steric clashes. For example, the dihedral angle between the phenyl ring and acetic acid group in analogs ranges from 78–85°, influencing solubility and melting points .

Methodological Notes

  • References : Citations align with evidence IDs (e.g., SHELX , synthesis protocols ).
  • Data tables : While not included here, researchers should tabulate NMR shifts, crystallographic data (e.g., CCDC entries), and DFT parameters for reproducibility.

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